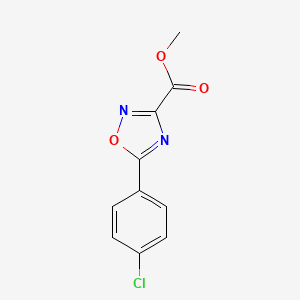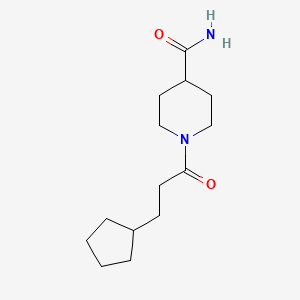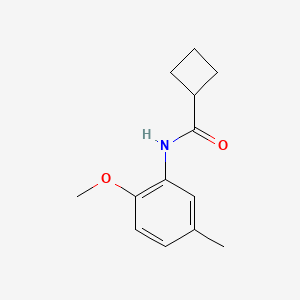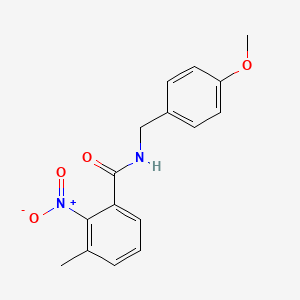
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide, also known as DMAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAN is a derivative of the phenethylamine family and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, serotonin, and noradrenaline in the brain, leading to increased mood and cognition. 4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for use in research. Additionally, it has been extensively studied, and its effects are well-documented. However, one limitation of 4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide is its potential toxicity, which must be taken into account when conducting experiments.
Direcciones Futuras
There are several future directions for research on 4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide. One area of interest is its potential use in the treatment of various diseases, such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other research fields.
Conclusion
In conclusion, 4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide has the potential to be a valuable tool in various research fields, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide can be synthesized using a two-step process. The first step involves the reaction of 2-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzyl bromide to yield 4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide.
Aplicaciones Científicas De Investigación
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it an attractive compound for use in various research fields.
Propiedades
IUPAC Name |
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-13-7-5-4-6-11(13)17-16(19)10-8-14(23-2)15(24-3)9-12(10)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHMYPRZCQSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802381 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,5-dimethoxy-N-(2-methoxyphenyl)-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)

![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)




![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)